molecular formula C16H15F3N10 B2385285 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380188-71-4

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2385285
CAS No.: 2380188-71-4
M. Wt: 404.361
InChI Key: KJPHHYQJUXSGQK-UHFFFAOYSA-N
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Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using reagents like trifluoromethyl iodide. The final step involves the coupling of the triazolo[4,3-b]pyridazine moiety with the pyrazolo[3,4-d]pyrimidine core, facilitated by a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their activity, leading to disruption of cellular processes such as proliferation and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the trifluoromethyl and triazolo[4,3-b]pyridazine moieties.

    Triazolo[4,3-b]pyridazine: Contains the triazolo and pyridazine rings but lacks the pyrazolo[3,4-d]pyrimidine core.

Uniqueness

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group, which enhances its biological activity and stability .

Properties

IUPAC Name

1-methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N10/c1-26-13-10(8-22-26)14(21-9-20-13)28-6-4-27(5-7-28)12-3-2-11-23-24-15(16(17,18)19)29(11)25-12/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHHYQJUXSGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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